molecular formula C20H23N5O B1195099 5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one CAS No. 128113-12-2

5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one

Cat. No.: B1195099
CAS No.: 128113-12-2
M. Wt: 349.4 g/mol
InChI Key: LRSSABIWZOHLGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the acridinone core, followed by the introduction of the triazole ring and the diethylaminoethylamino side chain. Key reagents and conditions include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted triazoloacridinones, each with potential biological activities .

Scientific Research Applications

5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one involves its interaction with DNA and inhibition of topoisomerase enzymes. This leads to the disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one is unique due to its specific triazoloacridinone structure, which imparts distinct biological activities and chemical reactivity. Its ability to interact with DNA and inhibit topoisomerase enzymes sets it apart from other similar compounds .

Properties

IUPAC Name

10-[2-(diethylamino)ethylamino]-5-methyl-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-4-24(5-2)11-10-21-15-7-8-16-19-18(15)20(26)14-12-13(3)6-9-17(14)25(19)23-22-16/h6-9,12,21H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSSABIWZOHLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C3=C(C=C1)N=NN3C4=C(C2=O)C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926074
Record name 5-{[2-(Diethylamino)ethyl]amino}-8-methyl-6H-[1,2,3]triazolo[4,5,1-de]acridin-6-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128113-12-2
Record name C 1295
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128113122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{[2-(Diethylamino)ethyl]amino}-8-methyl-6H-[1,2,3]triazolo[4,5,1-de]acridin-6-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one
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5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one
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5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one
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5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one
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5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one
Reactant of Route 6
5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one

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